molecular formula C21H24FN3OS B4585424 3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE

3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE

Cat. No.: B4585424
M. Wt: 385.5 g/mol
InChI Key: RQNRWZYDIXJMSR-UHFFFAOYSA-N
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Description

3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE is a complex organic compound with a unique structure that includes a triazole ring, a tert-butyl group, a phenoxy group, and a fluorobenzyl group

Scientific Research Applications

3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE typically involves multiple steps, including the formation of the triazole ring and the introduction of the substituent groups. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.

    Introduction of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with an appropriate leaving group.

    Addition of the Fluorobenzyl Group: This can be done through nucleophilic substitution or coupling reactions.

    Incorporation of the Tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.

    Substitution: The phenoxy and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.

Mechanism of Action

The mechanism of action of 3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-(4-TERT-BUTYLPHENYL)-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-4-YL}PHENYL METHYL ETHER
  • (3-((4-(tert-butyl)phenoxy)methyl)phenyl)(methyl)sulfane

Uniqueness

3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3OS/c1-21(2,3)16-7-11-18(12-8-16)26-13-19-23-24-20(25(19)4)27-14-15-5-9-17(22)10-6-15/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNRWZYDIXJMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2C)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 3
Reactant of Route 3
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 4
Reactant of Route 4
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 5
Reactant of Route 5
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 6
Reactant of Route 6
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE

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